molecular formula C16H14N4O3S B2417724 N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896326-77-5

N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide

Cat. No. B2417724
CAS RN: 896326-77-5
M. Wt: 342.37
InChI Key: BAWZGUKBUNMPPY-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to possess several biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthetic Chemistry Applications

  • Synthesis of β-Lactam Antibiotics : A practical synthesis involving N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine demonstrates the production of β-lactam antibiotics, highlighting the compound's role in generating key intermediates for antibiotic synthesis (Cainelli, Galletti, & Giacomini, 1998).

Pharmacological Research

  • Anticancer and PI3K Inhibition : Modification of related triazolo[1,5-a]pyridin-2-yl acetamides has shown remarkable anticancer effects, with modifications aimed at reducing toxicity and improving efficacy against cancer cell lines, indicating potential applications in cancer therapy (Wang et al., 2015).
  • Herbicidal Activities : Research into triazolinone derivatives has identified compounds with promising herbicidal activities, pointing towards applications in agricultural science for weed control (Luo et al., 2008).

Material Science

  • Corrosion Inhibition : Studies on triazine derivatives as corrosion inhibitors for steel in acidic medium highlight their potential in material protection, showcasing their efficiency in preventing steel corrosion (Yadav et al., 2015).

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3S/c1-23-12-6-4-5-11(9-12)17-14(21)10-24-15-18-13-7-2-3-8-20(13)16(22)19-15/h2-9H,10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWZGUKBUNMPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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